Alterlactone

概要

説明

Alterlactone is a natural compound that belongs to the class of resorcylic lactones. It is a mycotoxin produced by the fungus Alternaria species. This compound has garnered significant interest due to its strong radical scavenging activity and potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions

The total synthesis of alterlactone was first achieved using a nine-step process starting with acetal-protected phloroglucinic acid and 6-bromopiperonal. The key step in this synthesis is the Suzuki coupling reaction, which constructs the central biaryl bond. The final deprotection step involves the cleavage of benzyl ethers to yield unprotected this compound .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the available data pertains to laboratory-scale synthesis. the potential for large-scale production exists, given the compound’s promising applications in various fields.

化学反応の分析

Types of Reactions

Alterlactone undergoes several types of chemical reactions, including:

Oxidation: this compound can participate in oxidation reactions, which are essential for its radical scavenging activity.

Reduction: Although less common, reduction reactions can also occur under specific conditions.

Substitution: this compound can undergo substitution reactions, particularly in the presence of suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives of this compound, while substitution reactions can produce a variety of substituted this compound compounds .

科学的研究の応用

Alterlactone has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound in studies of radical scavenging and antioxidant mechanisms.

Biology: It has been investigated for its potential to modulate biological pathways and its effects on cellular processes.

作用機序

Alterlactone exerts its effects primarily through its radical scavenging activity. It interacts with reactive oxygen species and other free radicals, neutralizing them and preventing oxidative damage. This activity is mediated by the compound’s phenolic hydroxyl groups, which donate hydrogen atoms to neutralize free radicals. Additionally, this compound can modulate various signaling pathways involved in inflammation and cancer .

類似化合物との比較

Similar Compounds

Altenusin: Another resorcylic lactone produced by Alternaria species, known for its antioxidant properties.

Altenusin B: A derivative of altenusin with enhanced radical scavenging activity.

Dehydroaltenusin: A structurally related compound with similar biological activities.

Uniqueness of Alterlactone

This compound stands out due to its strong radical scavenging activity and its potential therapeutic applications in cancer treatment. Its unique structure, characterized by the presence of multiple phenolic hydroxyl groups, contributes to its high antioxidant efficacy. Additionally, this compound’s ability to modulate various signaling pathways makes it a versatile compound with broad applications in scientific research .

生物活性

Overview

Alterlactone is a natural compound classified as a resorcylic lactone, primarily produced by the fungus Alternaria. Its biological activity is notable for its strong radical scavenging properties, which have implications in various fields, including medicine, agriculture, and food preservation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound exerts its biological effects mainly through its radical scavenging activity , which involves the neutralization of reactive oxygen species (ROS) and free radicals. This activity is facilitated by the compound's phenolic hydroxyl groups that donate hydrogen atoms to stabilize free radicals. Additionally, this compound has been shown to modulate various cellular signaling pathways related to inflammation and cancer progression.

Key Mechanisms:

- Radical Scavenging: Interacts with ROS to prevent oxidative damage.

- Cytotoxicity: Induces apoptosis in cancer cell lines through mitochondrial pathways.

- Signal Modulation: Influences pathways involved in inflammation and carcinogenesis.

Antioxidant Properties

This compound demonstrates significant antioxidant capabilities. Studies have reported that it effectively scavenges free radicals, contributing to its potential as a therapeutic agent against oxidative stress-related diseases.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. For instance:

- Bacillus subtilis: IC50 value of 41 µM.

- Candida albicans: Exhibits inhibitory effects with MIC values around 17 µg/mL.

- Trichophyton rubrum: MIC80 of approximately 36 µg/mL.

Cytotoxic Effects

This compound has been evaluated for its cytotoxic effects on several cancer cell lines:

- HeLa Cells: ID50 value of 6 µg/mL indicates significant cytotoxicity.

- HCT116 Cells: Enhanced cytotoxicity when combined with other compounds like 9-O-methylalternariol.

Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Measurement | Value |

|---|---|---|---|

| Antioxidant | N/A | IC50 | Not specified |

| Antimicrobial | Bacillus subtilis | IC50 | 41 µM |

| Antimicrobial | Candida albicans | MIC | 17 µg/mL |

| Antimicrobial | Trichophyton rubrum | MIC80 | 36 µg/mL |

| Cytotoxicity | HeLa Cells | ID50 | 6 µg/mL |

| Cytotoxicity | HCT116 Cells | Combined Treatment | Increased efficacy |

Case Study 1: Cancer Cell Lines

In a study investigating the cytotoxic effects of this compound on human colon carcinoma cells (HCT116), it was found that this compound induced apoptosis through mitochondrial pathways. The study highlighted that the presence of other compounds could enhance its efficacy, suggesting potential for combination therapies in cancer treatment.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against various fungal strains. The results indicated that this compound effectively inhibited spore germination in Magnaporthe oryzae, a significant pathogen in rice crops. This finding underscores its potential application in agricultural pest management.

Research Findings

Recent research has further elucidated the biological activities of this compound:

- Radical Scavenging Activity: this compound's ability to neutralize free radicals has been linked to its phenolic structure, which enhances its antioxidant capacity.

- Cytotoxic Mechanisms: Studies have demonstrated that this compound activates apoptotic pathways in cancer cells, providing insights into its potential as an anticancer agent.

- Industrial Applications: Given its strong antioxidant properties, this compound is being explored for use in food preservation and as a natural antioxidant in various industrial applications.

特性

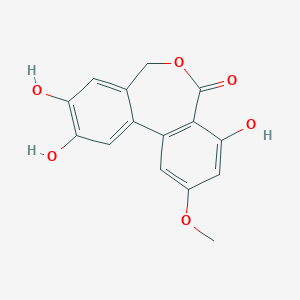

IUPAC Name |

2,3,8-trihydroxy-10-methoxy-5H-benzo[d][2]benzoxepin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c1-20-8-3-10-9-5-12(17)11(16)2-7(9)6-21-15(19)14(10)13(18)4-8/h2-5,16-18H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAAWVSLYMPCCOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)O)C(=O)OCC3=CC(=C(C=C32)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。